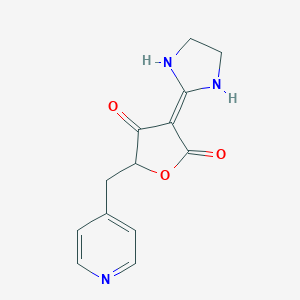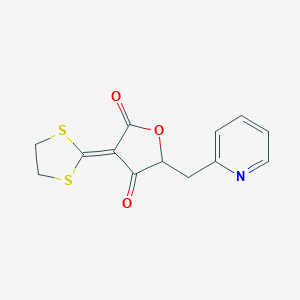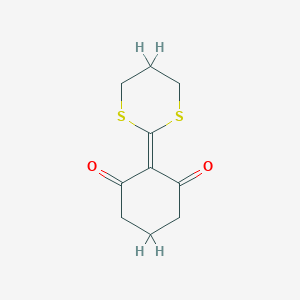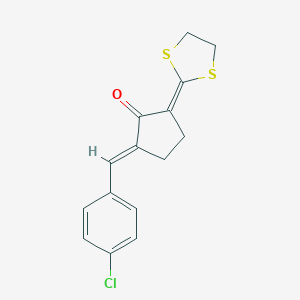
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol, also known as DMDD, is a synthetic compound that has been used in scientific research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA damage, as a potential anticancer agent, and as a tool for studying protein-protein interactions. Its unique structure allows it to interact with specific biological molecules, making it a valuable tool for studying cellular processes.
Wirkmechanismus
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol has been shown to interact with DNA and induce DNA damage, leading to cell death. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. These mechanisms of action make 1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol a potential anticancer agent.
Biochemical and Physiological Effects
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol has been shown to have antioxidant properties, which may have potential applications in treating oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol's unique structure and mechanisms of action make it a valuable tool for studying cellular processes and potential anticancer agents. However, its toxicity and potential side effects limit its use in certain experiments and applications.
Zukünftige Richtungen
For 1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol research include further studies on its potential anticancer properties, as well as its potential applications in treating oxidative stress-related diseases. Additionally, research on 1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol's interactions with specific biological molecules and its potential as a tool for studying protein-protein interactions may lead to new discoveries in cellular biology.
Synthesemethoden
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol can be synthesized through a multi-step process involving the reaction of anthracene-9,10-dione with indole-2-carboxaldehyde and methylamine. This process results in the formation of 1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol, which can be purified through various techniques such as column chromatography and recrystallization.
Eigenschaften
Molekularformel |
C32H24Cl2N2O2 |
|---|---|
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
1,5-dichloro-9,10-bis(1-methylindol-2-yl)anthracene-9,10-diol |
InChI |
InChI=1S/C32H24Cl2N2O2/c1-35-25-15-5-3-9-19(25)17-27(35)31(37)21-11-7-14-24(34)30(21)32(38,22-12-8-13-23(33)29(22)31)28-18-20-10-4-6-16-26(20)36(28)2/h3-18,37-38H,1-2H3 |
InChI-Schlüssel |
QXLWZLQDOWQLSY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3(C4=C(C(=CC=C4)Cl)C(C5=C3C(=CC=C5)Cl)(C6=CC7=CC=CC=C7N6C)O)O |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C3(C4=C(C(=CC=C4)Cl)C(C5=C3C(=CC=C5)Cl)(C6=CC7=CC=CC=C7N6C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)





![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)



![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
